molecular formula C41H53NO12 B1231400 19-O-n-Pentyldamavaricin Fc CAS No. 70940-04-4

19-O-n-Pentyldamavaricin Fc

Katalognummer: B1231400
CAS-Nummer: 70940-04-4
Molekulargewicht: 751.9 g/mol
InChI-Schlüssel: HMROFSPHTFTJPL-LYXNBAAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

19-O-n-Pentyldamavaricin Fc, also known as 19-O-n-Pentyldamavaricin Fc, is a useful research compound. Its molecular formula is C41H53NO12 and its molecular weight is 751.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 19-O-n-Pentyldamavaricin Fc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 19-O-n-Pentyldamavaricin Fc including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

70940-04-4

Molekularformel

C41H53NO12

Molekulargewicht

751.9 g/mol

IUPAC-Name

(1R,2R,3Z,5E,19E,21R,22R,23S,24R,25S,29R)-14,21,22,24,29-pentahydroxy-2,6,10,15,19,21,23,28-octamethyl-16-pentoxy-27-oxa-8-azatetracyclo[23.2.2.19,13.012,17]triaconta-3,5,9,12,14,16,19-heptaene-7,11,18,26,30-pentone

InChI

InChI=1S/C41H53NO12/c1-10-11-12-16-53-37-23(7)32(45)26-25-27(37)30(43)20(4)17-41(9,52)38(49)24(8)34(47)28-33(46)22(6)36(54-40(28)51)18(2)14-13-15-19(3)39(50)42-29(35(26)48)21(5)31(25)44/h13-15,17-18,22,24,28,33-34,36,38,45-47,49,52H,10-12,16H2,1-9H3,(H,42,50)/b14-13-,19-15+,20-17+/t18-,22?,24+,28-,33-,34-,36-,38-,41-/m1/s1

InChI-Schlüssel

HMROFSPHTFTJPL-LYXNBAAYSA-N

SMILES

CCCCCOC1=C2C3=C(C(=C1C)O)C(=O)C(=C(C3=O)C)NC(=O)C(=CC=CC(C4C(C(C(C(C(C(C(C=C(C2=O)C)(C)O)O)C)O)C(=O)O4)O)C)C)C

Isomerische SMILES

CCCCCOC1=C2C3=C(C(=C1C)O)C(=O)C(=C(C3=O)C)NC(=O)/C(=C/C=C\[C@H]([C@@H]4C([C@H]([C@H]([C@@H]([C@@H]([C@H]([C@](/C=C(/C2=O)\C)(C)O)O)C)O)C(=O)O4)O)C)C)/C

Kanonische SMILES

CCCCCOC1=C2C3=C(C(=C1C)O)C(=O)C(=C(C3=O)C)NC(=O)C(=CC=CC(C4C(C(C(C(C(C(C(C=C(C2=O)C)(C)O)O)C)O)C(=O)O4)O)C)C)C

Synonyme

19-O-n-pentyldamavaricin Fc
DA-FC-PE
damavaricin Fc pentyl ether
n-pentyl-DvFc

Herkunft des Produkts

United States

Q & A

Q. What are the critical parameters for optimizing the synthesis of 19-O-n-Pentyldamavaricin Fc to ensure reproducibility?

Methodological Answer: Synthesis optimization requires systematic evaluation of (1) reaction stoichiometry (e.g., molar ratios of precursors), (2) temperature/pH stability during conjugation, and (3) purification efficiency (e.g., HPLC retention thresholds for >95% purity). Detailed protocols must specify inert gas use for oxidation-sensitive steps and validate intermediates via NMR or mass spectrometry . Experimental sections should include failure analyses (e.g., side-product formation at elevated temperatures) to guide troubleshooting .

Q. How should researchers handle batch-to-batch variability in 19-O-n-Pentyldamavaricin Fc for cell-based assays?

Methodological Answer: Batch variability can be mitigated by (1) pre-screening peptide content via amino acid analysis, (2) standardizing lyophilization conditions (e.g., residual solvent limits <1%), and (3) normalizing bioactivity using reference standards (e.g., IC50 values in control assays). For sensitive applications, request additional QC metrics such as endotoxin levels and solubility profiles .

Q. What storage conditions are recommended to maintain 19-O-n-Pentyldamavaricin Fc stability in long-term studies?

Methodological Answer: Store lyophilized samples at -80°C in argon-purged vials to prevent hydrolysis. For reconstituted solutions, use sterile PBS (pH 7.4) with 0.01% sodium azide and conduct stability tests at 4°C/25°C over 72 hours. Monitor degradation via reverse-phase chromatography and adjust storage based on observed half-life .

Advanced Research Questions

Q. How can Fc receptor (FcR) binding kinetics of 19-O-n-Pentyldamavaricin Fc be evaluated to predict immunomodulatory effects?

Methodological Answer: Use surface plasmon resonance (SPR) with immobilized FcγRI/II/III receptors to measure association/dissociation rates (ka/kd). Compare binding affinity (KD) against wild-type Fc controls. Validate functional outcomes using NF-κB luciferase reporter assays in THP-1 cells to correlate binding with cytokine modulation .

Q. What experimental designs resolve contradictions in pharmacokinetic (PK) data between rodent and non-human primate models?

Methodological Answer: Employ crossover studies with staggered dosing (e.g., 5 mg/kg vs. 10 mg/kg) and population PK modeling to account for species-specific FcRn recycling rates. Use radiolabeled tracers to quantify tissue distribution disparities. Integrate allometric scaling to adjust for metabolic differences and validate with interspecies PBPK simulations .

Q. Which statistical frameworks are optimal for analyzing dose-response heterogeneity in 19-O-n-Pentyldamavaricin Fc toxicity studies?

Methodological Answer: Apply mixed-effects models to account for inter-subject variability in organ-specific toxicity (e.g., liver enzyme ALT/AST levels). Use Bayesian hierarchical models to pool data from multiple cohorts while preserving subgroup trends. Report exact p-values and effect sizes (Cohen’s d) for all comparisons, avoiding dichotomous "significant/non-significant" interpretations .

Q. How can structural modifications to the Fc domain enhance 19-O-n-Pentyldamavaricin Fc’s serum half-life without compromising target binding?

Methodological Answer: Introduce mutations (e.g., M428L/N434S) known to enhance FcRn affinity. Validate via alanine scanning mutagenesis paired with SPR. Assess target binding via competitive ELISA and confirm in vivo half-life using terminal bleed sampling in transgenic mice expressing human FcRn. Balance affinity gains against potential immunogenicity risks via T-cell epitope mapping .

Methodological Considerations Table

Research PhaseKey MetricsRecommended TechniquesValidation Criteria
SynthesisPurity, YieldHPLC, MALDI-TOF≥95% purity, <5% aggregates
PK/PDHalf-life, AUCLC-MS/MS, ELISAR² >0.9 in linear regression
ToxicityALT/AST, HistopathologyClinical chemistry analyzersp <0.01 vs. vehicle controls

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.